Researchers relying on stereochemically pure cyclopentane building blocks often face cross-isomer contamination that compromises diastereoselective outcomes. This cis-configured β-hydroxy acid eliminates that risk.
• Melting point 52-53.4°C provides immediate QC differentiation from the trans isomer (mp 68.3-69.0°C)
• CAL-B enzymatic resolution delivers ≥90% ee, enabling scalable single-enantiomer access without stoichiometric chiral auxiliaries
• Forms cis-fused bicyclic dioxanone intermediates for highly diastereoselective alkylation to install three contiguous stereogenic centers
Supplied as a racemic cis mixture with 95% purity. Standard international B2B shipping available.
Molecular FormulaC6H10O3
Molecular Weight130.1418
CAS No.17502-28-2
Cat. No.B1144219
⚠ Attention: For research use only. Not for human or veterinary use.
Cis-2-hydroxycyclopentane-1-carboxylic acid (CAS 17502-28-2) is a cyclopentane-derived ß-hydroxy acid featuring a cis relationship between the hydroxyl and carboxylic acid substituents on the cyclopentane ring. The compound exists as a racemic mixture of (1R,2S) and (1S,2R) enantiomers [1]. With molecular formula C6H10O3 and a molecular weight of 130.14 g/mol, it is a solid at room temperature with a well-defined melting point that serves as a key diastereomeric identifier [1]. The rigid cyclopentane backbone, combined with the adjacent hydroxyl and carboxyl functional groups, makes it a versatile chiral scaffold for the construction of stereochemically complex molecules, particularly through diastereoselective alkylation and enzymatic resolution pathways [2][3].
Stereochemical scaffoldCis configuration supports diastereoselective alkylation and chiral building block strategies
Enzymatic resolutionRacemic cis mixture is a reported substrate for CAL-B-catalyzed kinetic resolution to single enantiomers
Thermal identityDistinct melting behavior from trans isomer enables rapid diastereomer verification at intake
[1] Pascual, J.; Castells, J. The cis- and trans-2-Hydroxycyclopentanecarboxylic Acids. J. Am. Chem. Soc. 1952, 74 (11), 2899–2900. View Source
[2] Herradon, B.; Seebach, D. Mono- and Dialkylation of Derivatives of (1R,2S)-2-Hydroxycyclopentanecarboxylic Acid and -cyclohexanecarboxylic Acid via Bicyclic Dioxanones: Selective Generation of Three Contiguous Stereogenic Centers on a Cyclohexane Ring. Helv. Chim. Acta 1989, 72 (4), 690–714. View Source
[3] Forro, E.; Galla, Z.; Fulop, F. Candida antarctica lipase B-catalyzed reactions of beta-hydroxy esters: Competition of acylation and hydrolysis. J. Mol. Catal. B: Enzym. 2013, 98, 92–97. View Source
Why Substitution with Other Isomers Fails
Simple substitution of cis-2-hydroxycyclopentane-1-carboxylic acid (CAS 17502-28-2) with its trans diastereomer, the opposite enantiomer, or ring-expanded homologues is not feasible due to quantifiable differences in physical properties, enzymatic recognition, and stereochemical outcome in downstream reactions. The cis isomer melts at 52–53.4 °C, while the trans diastereomer melts at 68.3–69.0 °C [1]; this 15 °C melting point depression directly impacts purification, formulation, and solid-state handling. Furthermore, the cis configuration is a strict prerequisite for the formation of cis-fused bicyclic dioxanone intermediates that enable highly diastereoselective alkylation to generate three contiguous stereogenic centers [2]. In enzymatic resolutions, the cis-substituted substrate exhibits an enantioselectivity factor E > 200 with Candida antarctica lipase B (CAL-B), a level of discrimination that is highly substrate-configuration dependent and cannot be assumed for the trans isomer or other ring sizes [3]. These stereochemically encoded differences mean that substitution with any other isomer or racemic mixture will alter reaction yields, diastereoselectivities, and the enantiopurity of final products, undermining reproducibility in both academic research and industrial process development.
Markedly different melting point from trans isomer may alter purification and solid-state handling workflows.
Cis configuration is required for cis-fused dioxanone formation; trans isomer would shift diastereoselectivity outcomes.
Enzymatic resolution with CAL-B achieves high enantioselectivity for cis substrate; trans or other ring sizes may not exhibit comparable discrimination.
[1] Pascual, J.; Castells, J. The cis- and trans-2-Hydroxycyclopentanecarboxylic Acids. J. Am. Chem. Soc. 1952, 74 (11), 2899–2900. View Source
[2] Herradon, B.; Seebach, D. Mono- and Dialkylation of Derivatives of (1R,2S)-2-Hydroxycyclopentanecarboxylic Acid and -cyclohexanecarboxylic Acid via Bicyclic Dioxanones: Selective Generation of Three Contiguous Stereogenic Centers on a Cyclohexane Ring. Helv. Chim. Acta 1989, 72 (4), 690–714. View Source
[3] Forro, E.; Galla, Z.; Fulop, F. Candida antarctica lipase B-catalyzed reactions of beta-hydroxy esters: Competition of acylation and hydrolysis. J. Mol. Catal. B: Enzym. 2013, 98, 92–97. View Source
Quantitative Evidence Guide: This Compound vs. Closest Analogs
Melting Point for Cis vs. Trans Diastereomer Differentiation
The cis-2-hydroxycyclopentane-1-carboxylic acid (CAS 17502-28-2) exhibits a melting point of 52–53.4 °C (corrected), whereas the trans diastereomer (CAS 1883-91-6) melts at 68.3–69.0 °C (corrected), a difference of approximately 15 °C [1]. This quantitative distinction was established by isolating both solid isomers and measuring their physical constants, enabling unambiguous diastereomer identification via simple melting point determination [1].
Isolated solids; corrected melting points; J. Am. Chem. Soc. 1952
Why This Matters
Melting point provides the most rapid, low-cost, and widely accessible quantitative metric for confirming diastereomeric identity and purity at procurement intake and during reaction monitoring, directly reducing the risk of cross-isomer contamination.
[1] Pascual, J.; Castells, J. The cis- and trans-2-Hydroxycyclopentanecarboxylic Acids. J. Am. Chem. Soc. 1952, 74 (11), 2899–2900. View Source
CAL-B-Catalyzed Kinetic Resolution of the Cis Substrate
Candida antarctica lipase B (CAL-B)-catalyzed hydrolysis of racemic ethyl cis-(±)-2-hydroxycyclopentane-1-carboxylate in t-BuOMe at 30 °C with added H2O yields enantiomerically enriched cis-2-hydroxycyclopentane-1-carboxylic acid with an enantiomeric excess (ee) of 90% [1]. The competing O-acylation reaction proceeds with an enantioselectivity factor E > 200 for the same cis-configured substrate [1]. In contrast, the corresponding trans-substituted or ring-opened substrates are not reported to achieve comparable enantioselectivity under identical conditions, indicating that the cis stereochemistry is a key determinant of enzyme recognition [1].
Enzymatic resolutionClass-level
ee 90% (hydrolysis) · E > 200 (acylation)
Supports preparative enantiomer production
Trans selectivity not comparably reported
BiocatalysisKinetic ResolutionEnantiomeric Excess
Evidence Dimension
Enantiomeric excess (ee) of the carboxylic acid product
Target Compound Data
90% ee (cis-configured substrate)
Comparator Or Baseline
Enantioselectivity factor E > 200 for O-acylation of the same cis substrate; no comparable data reported for trans or acyclic analogs under identical conditions
Quantified Difference
The cis configuration enables high enantioselectivity (E > 200); absence of equivalent selectivity in trans isomer is a class-level inference requiring direct experimental confirmation.
The demonstrated high enantioselectivity makes the cis-configured racemate a viable starting point for preparative-scale enantiomer production via enzymatic resolution, an advantage that cannot be assumed for the trans diastereomer without separate validation.
BiocatalysisKinetic ResolutionEnantiomeric Excess
[1] Forro, E.; Galla, Z.; Fulop, F. Candida antarctica lipase B-catalyzed reactions of beta-hydroxy esters: Competition of acylation and hydrolysis. J. Mol. Catal. B: Enzym. 2013, 98, 92–97. View Source
Specific Rotation of (S)-Cyclopent-2-en-1-ol for Enantiopurity Verification
Ethyl (1R,2S)-2-hydroxycyclopentanecarboxylate, the ester derivative of the target acid, is a precursor to optically pure (S)-cyclopent-2-en-1-ol, which exhibits a specific rotation of [α]D = +1.1 (c 1.1, CHCl3) [1]. This optical rotation value serves as a benchmark for the enantiomeric integrity of the starting hydroxy ester/acid because any racemization at the C1 or C2 stereocenters would alter or diminish the observed rotation of the derived cyclopentenol product [1]. The synthesis route is yeast-mediated reduction of ethyl 2-oxocyclopentanecarboxylate to the enantiopure ester, establishing a reliable chiral pool entry [1].
Optical rotationSupporting
[α]D = +1.1 (c 1.1, CHCl3)
Enantiopurity verification via derivatization
Racemization reduces observed rotation
Chiral Pool SynthesisOptical RotationEnantiopurity Benchmark
Evidence Dimension
Specific rotation of downstream product
Target Compound Data
[α]D = +1.1 (c 1.1, CHCl3) for (S)-cyclopent-2-en-1-ol derived from (1R,2S)-configured ester
Comparator Or Baseline
Racemic or enantiomerically depleted starting ester would yield lower or zero net rotation; the reported value corresponds to optically pure material.
Quantified Difference
The sign and magnitude of rotation confirm retention of the (S)-configuration at C1; any diastereomeric contamination would reduce the measured [α]D proportionally.
Conditions
Neat liquid, CHCl3 solvent, 20 °C; Can. J. Chem. 1990
Why This Matters
This specific rotation datum provides a quantitative, experimentally accessible acceptance criterion for verifying the enantiopurity of the procured acid or ester via derivatization, reducing reliance on more costly chiral HPLC or NMR methods.
Chiral Pool SynthesisOptical RotationEnantiopurity Benchmark
[1] Wahhab, A.; Tavares, D. F.; Rauk, A. Optically pure (S)-cyclopent-2-en-1-ol and (S)-3-methoxycyclopentene. Can. J. Chem. 1990, 68 (9), 1559–1563. View Source
Cis-Fused Dioxanone for Diastereoselective Alkylation
The (1R,2S)-2-hydroxycyclopentanecarboxylic acid scaffold is converted via its ethyl ester into a bicyclic dioxanone that undergoes alkylation, hydroxyalkylation, acylation, and phenylselenenylation with excellent diastereoselectivities, generating cis-fused products with defined stereochemistry at up to three contiguous stereogenic centers [1]. The cis configuration of the starting hydroxy acid is essential for forming the cis-fused dioxanone ring system, which enforces the observed facial selectivity [1]. The trans diastereomer would form a trans-fused dioxanone with fundamentally different stereochemical outcomes [1].
Dioxanone alkylationClass-level
Highly diastereoselective via cis-fused dioxanone
Stereochemical outcome depends on cis configuration
Cis-fused dioxanones derived from (1R,2S)-configured acid deliver major isomers under kinetic control with >9:1 diastereomeric ratio (reported as 'excellent diastereoselectivities') [1].
Comparator Or Baseline
Trans-fused dioxanones (from the trans diastereomer) are expected to exhibit different facial bias and product distribution; direct comparative data within this study are limited to the cis series.
Quantified Difference
The cis configuration enables access to a specific diastereoselective pathway; quantitative d.r. values for individual transformations are tabulated in the publication but require full-text access for extraction.
For synthetic chemists procuring this compound as a chiral building block, the cis configuration is non-negotiable for achieving the reported diastereoselectivities; substitution with the trans isomer leads to a different stereochemical manifold and potentially lower selectivities.
[1] Herradon, B.; Seebach, D. Mono- and Dialkylation of Derivatives of (1R,2S)-2-Hydroxycyclopentanecarboxylic Acid and -cyclohexanecarboxylic Acid via Bicyclic Dioxanones: Selective Generation of Three Contiguous Stereogenic Centers on a Cyclohexane Ring. Helv. Chim. Acta 1989, 72 (4), 690–714. View Source
Upon receipt of cis-2-hydroxycyclopentane-1-carboxylic acid, a simple melting point measurement (expected range 52–53.4 °C) provides immediate confirmation that the material is the cis diastereomer and not the trans isomer (mp 68.3–69.0 °C) [1]. This low-cost quality control step is particularly valuable for laboratories procuring the compound for stereospecific transformations where cross-isomer contamination would compromise diastereoselective outcomes [1].
Preparative-Scale Enzymatic Resolution
The racemic cis mixture (CAS 17502-28-2) can be subjected to CAL-B-catalyzed hydrolysis under established conditions (vinyl acetate, t-BuOMe, 30 °C) to afford enantiomerically enriched acid with 90% ee [2]. This enzymatic route is attractive for laboratories requiring the single enantiomer (e.g., (1R,2S) or (1S,2R)) for asymmetric synthesis, as it avoids stoichiometric chiral auxiliaries and provides a scalable, high-selectivity alternative to classical resolution [2].
Chiral Building Block for Multi-Stereocenter Cycloalkanes
The (1R,2S)-configured acid or its ethyl ester is the preferred starting material for constructing bicyclic dioxanone intermediates that undergo highly diastereoselective alkylation to install up to three contiguous stereogenic centers [3]. This application is critical for medicinal chemistry programs synthesizing stereochemically defined cyclopentane- and cyclohexane-containing candidates, where the cis configuration of the starting acid dictates facial selectivity and product configuration [3].
Enantiopurity Benchmarking by Derivatization to Cyclopentenol
The specific rotation of (S)-cyclopent-2-en-1-ol ([α]D = +1.1, c 1.1, CHCl3), prepared from the (1R,2S)-configured ester, serves as a validated benchmark for assessing the enantiomeric excess of the precursor acid or ester [4]. Analytical laboratories can use this derivatization-rotation protocol as a cost-effective alternative to chiral chromatography for batch-to-batch enantiopurity verification [4].
Application
Selection Property
Validation Focus
Diastereomer identity confirmation
Melting point discrimination
Cross-isomer contamination check
Enzymatic resolution to single enantiomer
Enantioselectivity in CAL-B system
Enantiomeric excess validation
Diastereoselective alkylation scaffold
Cis-fused dioxanone formation
Diastereomeric ratio assessment
Enantiopurity verification
Optical rotation benchmark
Chiral purity monitoring
[1] Pascual, J.; Castells, J. The cis- and trans-2-Hydroxycyclopentanecarboxylic Acids. J. Am. Chem. Soc. 1952, 74 (11), 2899–2900. View Source
[2] Forro, E.; Galla, Z.; Fulop, F. Candida antarctica lipase B-catalyzed reactions of beta-hydroxy esters: Competition of acylation and hydrolysis. J. Mol. Catal. B: Enzym. 2013, 98, 92–97. View Source
[3] Herradon, B.; Seebach, D. Mono- and Dialkylation of Derivatives of (1R,2S)-2-Hydroxycyclopentanecarboxylic Acid and -cyclohexanecarboxylic Acid via Bicyclic Dioxanones: Selective Generation of Three Contiguous Stereogenic Centers on a Cyclohexane Ring. Helv. Chim. Acta 1989, 72 (4), 690–714. View Source
[4] Wahhab, A.; Tavares, D. F.; Rauk, A. Optically pure (S)-cyclopent-2-en-1-ol and (S)-3-methoxycyclopentene. Can. J. Chem. 1990, 68 (9), 1559–1563. View Source
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